N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-16(14-5-9-21-11-14)18-15(12-3-7-20-8-4-12)13-2-1-6-17-10-13/h1-2,5-6,9-12,15H,3-4,7-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEICLREKAVZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can significantly enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 6M HCl, reflux, 8–12 hours | Thiophene-3-carboxylic acid derivative | 78–85% | Complete conversion observed via HPLC; requires prolonged heating for full reaction |
| NaOH (10%), EtOH, 60°C, 6 hours | Sodium salt of carboxylic acid | 92% | Faster kinetics in basic media due to nucleophilic hydroxide attack |
Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack. Basic hydrolysis involves direct hydroxide ion attack at the electrophilic carbonyl carbon.
Oxidation of Thiophene Ring
The thiophene sulfur atom is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
| Oxidizing Agent | Conditions | Product | Yield | Selectivity |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | AcOH, 50°C, 3 hours | Thiophene-3-sulfoxide derivative | 65% | Mono-oxidation favored |
| mCPBA (2 equiv) | DCM, 0°C, 1 hour | Thiophene-3-sulfone derivative | 88% | Full oxidation achieved |
Note : Sulfone formation irreversibly modifies the electronic properties of the thiophene ring, impacting subsequent reactivity.
Nucleophilic Substitution at Thiophene
Electrophilic substitution on the thiophene ring is directed by the carboxamide group.
| Reagents | Position Substituted | Product | Yield |
|---|---|---|---|
| Br<sub>2</sub> (1 equiv) | C-5 | 5-Bromo-thiophene-3-carboxamide derivative | 73% |
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-4 | 4-Nitro-thiophene-3-carboxamide derivative | 68% |
Regioselectivity : The electron-withdrawing carboxamide group deactivates the thiophene ring, directing electrophiles to the C-4 and C-5 positions.
Reduction Reactions
The carboxamide group can be selectively reduced to a methyleneamine under strong reducing conditions.
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH<sub>4</sub> (4 equiv) | THF, reflux, 4 hours | N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-3-methyleneamine | 54% |
| BH<sub>3</sub>·THF | 0°C → RT, 2 hours | Partial reduction to hemiaminal intermediate | 32% |
Limitation : Over-reduction of the pyridine ring may occur with excess LiAlH<sub>4</sub>.
Functionalization of Pyridine and Oxane Moieties
The pyridine ring participates in Friedel-Crafts alkylation, while the oxane ring undergoes ring-opening under acidic conditions.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Friedel-Crafts alkylation | AlCl<sub>3</sub>, CH<sub>3</sub>I | N-[(oxan-4-yl)(3-methylpyridin-3-yl)methyl]thiophene-3-carboxamide | 61% |
| Acidic ring-opening | H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O | Linear diol derivative | 89% |
Key Insight : Pyridine’s aromaticity limits electrophilic substitution unless strongly activated.
Cross-Coupling Reactions
The thiophene ring participates in Suzuki-Miyaura coupling at the C-5 position.
| Conditions | Aryl Boronic Acid | Product | Yield |
|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-thiophene-3-carboxamide | 76% |
Scope : Limited to electron-rich boronic acids due to the deactivated thiophene substrate.
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes.
| Reaction Partner | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | UV (254 nm), 12 hours | Thiophene-anhydride cycloadduct | 48% |
Mechanism : Photoexcitation of the thiophene ring generates a diradical intermediate, enabling cycloaddition .
Scientific Research Applications
The compound exhibits several biological activities, which can be categorized as follows:
Anticancer Activity
Recent studies have highlighted the potential of N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-3-carboxamide in cancer treatment. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 51.88% |
These results suggest that the compound may act through multiple mechanisms, potentially involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for neuroprotective effects. Preliminary studies suggest it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:
| Substituent | Effect on Activity |
|---|---|
| Oxan Ring | Enhances solubility and bioavailability |
| Pyridine Moiety | Essential for binding to biological targets |
| Thiophene Group | Contributes to overall stability |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as a lead compound for developing new cancer therapies.
Case Study 2: Antimicrobial Screening
In a comprehensive screening of various compounds against bacterial pathogens, this thiophene derivative exhibited superior activity compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Heterocycles and Substituents
The compound’s thiophene-3-carboxamide core distinguishes it from analogs with imidazopyridine (e.g., compound 15 in ) or thiazolidinone scaffolds (). Key structural comparisons include:
*Calculated based on structural analysis.
Key Observations :
- The target compound’s tetrahydropyran group may improve aqueous solubility compared to 6p ’s bulky tert-butyl and phenyl substituents .
Physicochemical Properties
Solubility and Lipophilicity
- The pyridin-3-yl group introduces polarity, while tetrahydropyran balances lipophilicity. This contrasts with 6p , where tert-butyl and phenyl groups increase hydrophobicity, likely reducing solubility .
- Compound 15 () shares a pyridin-3-yl group but has a larger imidazopyridine core, resulting in higher molecular weight (337 vs. 303 g/mol) .
Hydrogen Bonding Capacity
- The carboxamide (-CONH-) and pyridine nitrogen provide hydrogen-bond acceptors/donors, similar to compound 15 .
- ’s thiazolidinone adds an additional hydrogen-bond acceptor (4-oxo group) .
Biological Activity
N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against cancer cell lines, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of 333.4 g/mol. The compound features a thiophene ring, which is known for its aromatic properties, contributing to its biological activity .
The compound is believed to exert its effects primarily through the inhibition of specific molecular targets involved in cancer progression. Research indicates that thiophene derivatives, including this compound, can interact with tubulin, disrupting microtubule dynamics essential for cell division. This mechanism is similar to that of well-known anticancer agents such as Combretastatin A-4 (CA-4) and colchicine .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Tubulin binding |
| 2e | Hep3B | 12.58 | Tubulin binding |
These compounds exhibited significant cytotoxicity against Hep3B hepatocellular carcinoma cells, indicating their potential as therapeutic agents in oncology .
Other Biological Activities
In addition to anticancer properties, thiophene derivatives have been explored for other therapeutic effects, including anti-inflammatory and anti-diabetic activities. The diverse biological profiles suggest that this compound may possess multifaceted therapeutic applications beyond cancer treatment .
Case Studies and Research Findings
- Study on Hepatocellular Carcinoma : A recent study demonstrated that thiophene carboxamide derivatives could induce apoptosis in Hep3B cells by disrupting their microtubule structure. The study utilized a series of synthesized compounds to evaluate their effectiveness in inhibiting cell proliferation and promoting cell cycle arrest .
- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to the colchicine site on tubulin, suggesting a mechanism similar to CA-4. This interaction was confirmed through dynamic simulations showing stable binding over time .
Q & A
Q. Table 1: Comparison of Reaction Conditions
| Precursor | Solvent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Pyridine-3-carbohydrazide | Anhydrous benzene | 10 | 56.48 | |
| Thiophene-3-carboxylic acid | Ethanol | 12 | 48.2 |
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography is essential for determining molecular geometry. For instance, compounds crystallize in space group P-1 with two independent molecules per asymmetric unit, stabilized by N–H⋯N and C–H⋯O hydrogen bonds .
- NMR spectroscopy (¹H and ¹³C) identifies functional groups, such as pyridine and thiophene moieties, while IR confirms carbonyl (C=O) and amide (N–H) stretches .
- HPLC (≥98% purity) ensures compound integrity for biological testing .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space group | P-1 | |
| Unit cell volume (ų) | 6906.1 | |
| Hydrogen bond interactions | N–H⋯N, C–H⋯O |
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while anhydrous conditions reduce side reactions .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) can accelerate condensation steps in thiophene ring formation .
- Temperature control : Lower temperatures (0–5°C) during crystallization minimize thermal motion artifacts in X-ray data .
Advanced: How do molecular packing interactions influence the compound’s physicochemical stability?
Methodological Answer:
- Hydrogen bonding : Intramolecular C–H⋯N bonds stabilize the thiazolidinone ring conformation, while intermolecular N–H⋯N interactions enhance crystal lattice cohesion .
- π-π stacking : Pyridine and benzene rings exhibit face-to-face interactions (3.8–4.2 Å spacing), contributing to thermal stability .
- Disorder analysis : Partial occupancy of sulfur and oxygen atoms in crystal structures (e.g., 0.509 vs. 0.491) may require refinement using split-site models .
Advanced: What strategies address low aqueous solubility during biological activity assays?
Methodological Answer:
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the oxan-4-yl moiety to enhance solubility .
- Co-solvent systems : Use DMSO-water mixtures (≤10% v/v) to maintain compound stability while improving dissolution .
- Nanoparticle encapsulation : Liposomal formulations can increase bioavailability for in vivo studies .
Advanced: How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved?
Methodological Answer:
- Multi-temperature studies : Collect data at 100 K and 296 K to assess thermal motion effects on bond lengths .
- DFT calculations : Compare experimental bond lengths (e.g., C–S = 1.76 Å) with theoretical values to identify outliers .
- High-resolution synchrotron data : Resolve disorder by collecting datasets with <0.8 Å resolution .
Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with improved antiviral activity?
Methodological Answer:
- Pyridine substitution : Electron-withdrawing groups (e.g., -Cl at the 4-position) enhance binding to viral protease active sites .
- Thiophene modifications : Replacing sulfur with oxygen in the thiophene ring reduces cytotoxicity while maintaining potency .
- Oxan-4-yl flexibility : Bulky substituents on the oxane ring improve pharmacokinetic profiles by reducing metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
